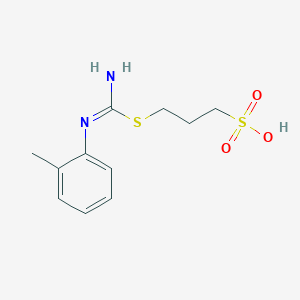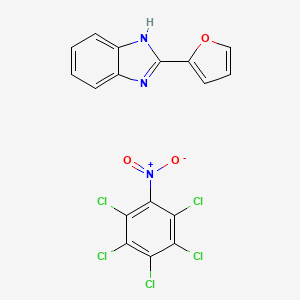
Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is a chemical compound with the molecular formula C20H45NO8S and a molecular weight of 459.64 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate typically involves the reaction of tris(2-hydroxyethyl)amine with dodecyl glycidyl ether in the presence of sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property makes it effective in solubilizing hydrophobic compounds and enhancing the permeability of biological membranes . The compound interacts with lipid bilayers, disrupting their structure and increasing membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Triethanolamine Lauryl Sulfate: Similar surfactant properties but differs in the alkyl chain length and the presence of lauryl sulfate instead of dodecyloxyethyl sulfate.
Tris(2-hydroxyethyl)ammonium lactate: Used as a biodegradable catalyst and has different anionic components.
Uniqueness: Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is unique due to its specific combination of tris(2-hydroxyethyl)ammonium cation and dodecyloxyethyl sulfate anion, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
42608-87-7 |
|---|---|
Molekularformel |
C20H45NO8S |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-dodecoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O5S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H,15,16,17);8-10H,1-6H2 |
InChI-Schlüssel |
BPWXLHABHDYGTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
27028-82-6 42608-87-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)



![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)




